molecular formula C15H14N2O B101936 2-(Phenanthridin-6-ylamino)ethanol CAS No. 38052-85-6

2-(Phenanthridin-6-ylamino)ethanol

Cat. No. B101936
CAS RN: 38052-85-6
M. Wt: 238.28 g/mol
InChI Key: MFQMJFDOYQXJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenanthridin-6-ylamino)ethanol is a chemical compound that is widely used in scientific research. It is a derivative of phenanthridine, which is a heterocyclic compound that is commonly found in many plants and animals. The compound has been extensively studied due to its unique properties and potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of 2-(Phenanthridin-6-ylamino)ethanol is not fully understood. However, it has been shown to interact with DNA and inhibit the activity of certain enzymes. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(Phenanthridin-6-ylamino)ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Phenanthridin-6-ylamino)ethanol in lab experiments include its unique properties, such as its antimicrobial, antitumor, and anti-inflammatory properties. The compound is also relatively easy to synthesize and can be purified using various analytical techniques. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the use of 2-(Phenanthridin-6-ylamino)ethanol in scientific research. One potential direction is the development of new drugs based on the compound's unique properties. Another potential direction is the use of the compound as a fluorescent probe for imaging studies. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 2-(Phenanthridin-6-ylamino)ethanol is a chemical compound that has been extensively studied due to its unique properties and potential applications in various fields of research. The compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties and has been used in various studies to investigate the mechanism of action of certain drugs and to develop new drugs. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-(Phenanthridin-6-ylamino)ethanol involves the reaction of phenanthridine with ethylene oxide in the presence of a catalyst. The reaction yields a white crystalline solid that is soluble in water and organic solvents. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

2-(Phenanthridin-6-ylamino)ethanol has been extensively used in scientific research due to its unique properties. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has been used in various studies to investigate the mechanism of action of certain drugs and to develop new drugs. It has also been used as a fluorescent probe for imaging studies.

properties

CAS RN

38052-85-6

Product Name

2-(Phenanthridin-6-ylamino)ethanol

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(phenanthridin-6-ylamino)ethanol

InChI

InChI=1S/C15H14N2O/c18-10-9-16-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17-15/h1-8,18H,9-10H2,(H,16,17)

InChI Key

MFQMJFDOYQXJHO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NCCO

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NCCO

Other CAS RN

38052-85-6

Origin of Product

United States

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